1-[(trimethylsilyl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(Trimethylsilyl)methyl]piperazine dihydrochloride is a chemical compound characterized by the presence of a trimethylsilyl group attached to a piperazine ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(trimethylsilyl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The process may involve the use of a solvent such as dichloromethane or chloroform, and the reaction is often conducted at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and purity. The use of automated systems and reactors designed for handling hazardous chemicals is common to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized under specific conditions to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the trimethylsilyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used, and the reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Silanol Derivatives: Resulting from the oxidation of the trimethylsilyl group.
Siloxane Derivatives: Formed through further oxidation of silanol.
Modified Piperazine Derivatives: Resulting from reduction or substitution reactions.
Scientific Research Applications
1-[(Trimethylsilyl)methyl]piperazine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(trimethylsilyl)methyl]piperazine dihydrochloride exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable silyl ethers with hydroxyl groups. In biological systems, it may interact with enzymes or receptors, influencing biological processes.
Molecular Targets and Pathways Involved:
Protecting Group Chemistry: Involves the formation and cleavage of silyl ether bonds.
Biological Interactions: Potential interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
1-[(Trimethylsilyl)methyl]piperazine dihydrochloride is unique due to its combination of the trimethylsilyl group and the piperazine ring. Similar compounds include:
1-(Trimethylsilyl)imidazole: Used as a silylating agent in organic synthesis.
Tetramethylsilane (TMS): A common standard in NMR spectroscopy.
N-Trimethylsilylimidazole (TMSI): Another silylating agent with different reactivity.
These compounds share the trimethylsilyl group but differ in their core structures and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
20494-01-3 |
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Molecular Formula |
C8H22Cl2N2Si |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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